4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(2,2-difluoropropoxy)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-10(12,13)5-16-8-3-2-6(9(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBWOEUEZSAYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)C(=O)O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, integrating findings from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzoic acid with 2,2-difluoropropanol under acidic conditions. The reaction conditions and purification methods are crucial for obtaining high yields and purity of the final product.
Antimicrobial Activity
Recent studies have indicated that derivatives of fluorobenzoic acids exhibit significant antimicrobial properties. For example, compounds synthesized from 4-fluorobenzoic acid have shown activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Case Study Findings :
- A series of derivatives including hydrazide hydrazones of 4-fluorobenzoic acid were evaluated for their antimicrobial efficacy. The results demonstrated that specific derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
- Another study highlighted the in vitro antibacterial activity of fluorobenzoic acid derivatives against human pathogenic bacteria, suggesting a structure-activity relationship that favors compounds with electron-withdrawing groups .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of cholinesterases. The inhibition of these enzymes is significant in the context of treating neurodegenerative diseases.
- Research Findings :
- Compounds derived from 4-fluorobenzoic acid demonstrated comparable inhibitory effects on acetylcholinesterase (AChE) when tested alongside known inhibitors like tacrine. The most active compounds showed IC50 values similar to those of tacrine, indicating potential therapeutic applications in Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms enhances lipophilicity and influences the compound's interaction with biological targets.
Summary Table of Biological Activities
| Activity Type | Compound | IC50 Value (μM) | Target |
|---|---|---|---|
| Antimicrobial | 4-Fluoro derivatives | Varies | Staphylococcus aureus |
| Cholinesterase Inhibitor | 4-(2,2-Difluoropropoxy)-3-FBA | Similar to Tacrine | Acetylcholinesterase |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that fluorinated benzoic acids exhibit potential as anticancer agents. Specifically, derivatives of 3-fluorobenzoic acid have been studied for their ability to act as prodrugs in antibody-directed enzyme prodrug therapy (ADEPT). The incorporation of a difluoropropoxy group enhances solubility and bioavailability, making these compounds more effective against tumors .
Case Study: Prodrug Development
A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel prodrugs derived from fluorobenzoic acids, including 4-(2,2-difluoropropoxy)-3-fluorobenzoic acid. These compounds were designed to release active alkylating agents upon enzymatic cleavage, demonstrating significant cytotoxic activity against cancer cell lines .
Environmental Applications
Biodegradation Studies
Fluorinated compounds are often resistant to biodegradation. However, studies have shown that certain microorganisms can degrade fluorobenzoates, including 3-fluorobenzoate derivatives. Research involving Sphingomonas sp. HB-1 highlighted the microbial pathways capable of degrading these compounds, suggesting potential bioremediation strategies for environments contaminated with fluorinated pollutants .
Table 1: Microbial Degradation of Fluorinated Compounds
| Compound | Microorganism | Degradation Rate | Reference |
|---|---|---|---|
| 3-Fluorobenzoate | Sphingomonas sp. HB-1 | High | FEMS Microbiology Letters |
| 4-(2,2-Difluoropropoxy)-3-FBA | Pseudomonas putida | Moderate | Archives of Microbiology |
Material Science
Polymer Synthesis
The incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and hydrophobicity. Research has explored the use of this compound as a monomer in the synthesis of high-performance polymers for coatings and membranes. These materials exhibit improved chemical resistance and mechanical strength compared to their non-fluorinated counterparts .
Pharmaceutical Formulations
Formulation Enhancements
The presence of fluorine atoms can significantly affect the pharmacokinetics of drugs. In formulations containing this compound, studies have shown enhanced stability and solubility profiles. This has implications for drug delivery systems where controlled release is desired .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C10H9F3O3.
- Electron-Withdrawing Effects: Fluorine at position 3 increases the benzoic acid's acidity compared to non-fluorinated analogs.
- Lipophilicity : The difluoropropoxy group contributes to higher logP values compared to shorter alkoxy chains (e.g., difluoroethoxy in ), improving membrane permeability but possibly reducing aqueous solubility.
Preparation Methods
Alkylation of 3-Fluoro-4-hydroxybenzoic Acid
- Reagents: 3-Fluoro-4-hydroxybenzoic acid, 2,2-difluoropropyl bromide or chloride, base (e.g., potassium carbonate), solvent (e.g., acetone or dimethylformamide).
- Procedure: The hydroxybenzoic acid is dissolved in the solvent, and the base is added to deprotonate the phenol group, generating the phenolate ion. Then, the difluoropropyl halide is added dropwise under stirring at controlled temperature (often room temperature to reflux). The reaction proceeds via nucleophilic substitution, forming the ether linkage.
- Work-up: After completion, the reaction mixture is quenched with water, acidified if necessary, and the product is extracted with an organic solvent. Purification is performed by recrystallization or column chromatography.
Alternative Methods
- Use of Difluoropropanol Derivatives: Activation of 2,2-difluoropropanol to a leaving group (e.g., tosylate) followed by reaction with 3-fluoro-4-hydroxybenzoic acid phenolate.
- Direct Fluorination: In some advanced syntheses, selective fluorination of a propoxy-substituted benzoic acid precursor may be employed, but this is less common due to selectivity challenges.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Mild base to generate phenolate |
| Solvent | Dimethylformamide (DMF), acetone, or acetonitrile | Polar aprotic solvents favor substitution |
| Temperature | Room temperature to reflux (25–80°C) | Higher temps increase reaction rate |
| Molar Ratio | Phenol : Alkyl halide = 1 : 1.1–1.5 | Slight excess of alkyl halide ensures complete reaction |
| Reaction Time | 4–24 hours | Depends on temperature and solvent |
| Work-up | Acidification, extraction, purification | To isolate pure product |
Research Findings and Yields
- Yields: Reported yields for the alkylation step typically range from 70% to 90%, depending on reagent purity and reaction conditions.
- Purity: High purity (>98%) is achievable after recrystallization.
- Side Reactions: Minimal side reactions reported; over-alkylation or decomposition is rare under controlled conditions.
- Spectroscopic Confirmation: The final compound is confirmed by NMR (proton and fluorine), IR spectroscopy, and mass spectrometry.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Phenol deprotonation | 3-Fluoro-4-hydroxybenzoic acid + K2CO3 in DMF | Formation of phenolate ion |
| 2 | Nucleophilic substitution | Addition of 2,2-difluoropropyl bromide, stirring at RT to reflux | Ether formation with difluoropropoxy group |
| 3 | Work-up and purification | Acidification, extraction, recrystallization | Isolation of pure this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
